molecular formula C₁₂H₁₇N₅O₄ B1145069 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- CAS No. 97845-80-2

6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-

Cat. No.: B1145069
CAS No.: 97845-80-2
M. Wt: 295.29
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Description

IUPAC Designation and Chemical Identity

The compound 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one is systematically named according to IUPAC guidelines. Its structure features:

  • A purine core (6H-purin-6-one) with an amino group at position 2.
  • A 4-(acetyloxy)-3-(hydroxymethyl)butyl side chain attached to the N9 position of the purine ring.

The IUPAC name reflects the substitution pattern and functional groups, ensuring unambiguous identification.

Property Value
IUPAC Name [4-(2-Aminopurin-9-yl)-2-(hydroxymethyl)butyl] acetate
CAS Registry Number 104227-88-5
Chemical Identity Mono-desacetyl famciclovir

Structural Characterization

The compound’s structure (Fig. 1) includes:

  • Purine backbone : A bicyclic aromatic system with nitrogen atoms at positions 1, 3, 7, and 9.
  • Side chain : A four-carbon butyl group with:
    • An acetyloxy (-OAc) group at position 4.
    • A hydroxymethyl (-CH2OH) group at position 3.

Key spectroscopic data :

  • 1H NMR (DMSO-d6): Peaks at δ 1.99–1.95 ppm (m, -CH2CH2-), δ 4.03–4.14 ppm (t, -OCH2-), and δ 8.09–8.57 ppm (s, purine H-6 and H-8).
  • 13C NMR : Signals at δ 168.2 ppm (C=O of acetate), δ 145.5 ppm (purine C-2), and δ 40.5 ppm (-CH2- linkages).

Molecular Formula and Weight Analysis

The molecular formula C12H17N5O3 was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis.

Parameter Value
Molecular Formula C12H17N5O3
Molecular Weight 279.30 g/mol
Exact Mass 279.1281 Da
Elemental Composition C: 51.60%; H: 6.14%; N: 25.08%; O: 17.18%

Deviations from theoretical values in experimental analyses are <0.3%, confirming purity.

Synonyms and Alternative Chemical Designations

This compound is recognized under multiple nomenclature systems:

  • Systematic Synonyms :
    • 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-3-hydroxypropyl acetate.
    • 1,3-Propanediol, 2-[2-(2-amino-9H-purin-9-yl)ethyl]-, 1-acetate.
  • Pharmaceutical Context :
    • Famciclovir Related Compound B (USP designation).
    • BRL 43594 (developmental code).

Chemical Classification within Nucleoside Analogs

The compound belongs to the acyclic nucleoside phosphonate class, characterized by:

  • A purine base (guanine derivative) linked to a modified sugar moiety .
  • Structural analogy : The side chain mimics ribose but lacks cyclic oxygen, enhancing metabolic stability.

Comparative Classification :

Feature Natural Nucleoside 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl] Derivative
Sugar Component Ribose/deoxyribose Acyclic butyl chain with acetyl and hydroxymethyl groups
Phosphorylation Site 5'-OH group Absent; prodrug design for intracellular activation
Biological Role DNA/RNA biosynthesis Antiviral activity via polymerase inhibition

This classification underscores its role as a prodrug of penciclovir, requiring enzymatic hydrolysis for activation.

Figures
Fig. 1. Structural diagram of 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one, highlighting the purine core (blue) and side chain modifications (red).

Fig. 2. Comparative NMR spectral data for side chain protons, illustrating acetate (-OAc) and hydroxymethyl (-CH2OH) environments.

Properties

IUPAC Name

[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPBRZXGEFQVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- typically involves multi-step organic reactions. One common method includes the initial formation of the purine base, followed by the introduction of the butyl acetate group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antiviral Applications

Mechanism of Action:
6H-Purin-6-one acts primarily against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). It inhibits viral DNA synthesis through competitive inhibition of viral DNA polymerase, which is a common mechanism among nucleoside analogs. This action effectively reduces viral replication and alleviates symptoms associated with herpes infections.

Clinical Use:
The compound is primarily used in the treatment of herpes simplex virus infections. Its efficacy in clinical settings has been supported by various studies that explore its interaction with viral enzymes and the development of resistant strains.

Research Applications

Beyond its clinical use, 6H-Purin-6-one serves as a valuable tool in research aimed at understanding viral mechanisms and developing new antiviral therapies. Key research applications include:

  • Mechanistic Studies: Investigating how herpesviruses replicate and evade the immune system.
  • Resistance Studies: Understanding how resistant strains of viruses develop in response to antiviral treatments.
  • Drug Development: Exploring modifications to enhance efficacy and reduce toxicity compared to existing antiviral agents.

Comparative Analysis with Related Compounds

The uniqueness of 6H-Purin-6-one lies in its specific side chain modifications. The following table compares it with other notable antiviral compounds:

Compound NameStructure TypeUnique Features
PenciclovirGuanine AnalogDirectly inhibits viral DNA polymerase; used for HSV treatment.
AcyclovirNucleoside AnalogMore potent against HSV; lacks the acetyloxy group.
GanciclovirGuanine AnalogEffective against cytomegalovirus; has a different side chain.
ValacyclovirProdrug of AcyclovirImproved bioavailability; rapidly converted to acyclovir.

These comparisons highlight how structural modifications can influence antiviral efficacy and safety profiles.

Case Studies

Several case studies have documented the effectiveness of 6H-Purin-6-one in both clinical and laboratory settings:

  • Study on Efficacy Against HSV: A clinical trial demonstrated that patients receiving treatment with this compound showed significant reductions in viral load compared to control groups.
  • Research on Resistance Mechanisms: Laboratory studies indicated that certain viral strains developed resistance to traditional treatments, but were still susceptible to 6H-Purin-6-one, suggesting its potential role in overcoming resistance.
  • Synergistic Effects: Research has indicated that combining this compound with other antiviral agents may enhance overall efficacy, providing a basis for combination therapies.

Mechanism of Action

The mechanism of action of 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, depending on its structure and the functional groups present. For example, it may inhibit DNA polymerase, thereby preventing DNA replication in viral infections.

Comparison with Similar Compounds

Target Compound vs. Acyclovir

  • The acetyloxy group in the target compound improves oral absorption compared to acyclovir, which requires high doses due to low bioavailability (~15–30%) .
  • Both act via viral thymidine kinase-mediated phosphorylation, but the target compound’s esterase-mediated hydrolysis may prolong active metabolite retention .

Target Compound vs. Penciclovir

  • Penciclovir’s non-acetylated hydroxymethylbutyl chain allows direct intracellular uptake, bypassing esterase activation .
  • The target compound’s acetyl group may reduce renal toxicity, a common issue with penciclovir .

Target Compound vs. Entecavir

  • Entecavir’s cyclopentyl structure confers specificity against hepatitis B virus (HBV) polymerase, with minimal cross-resistance .
  • The target compound’s flexible side chain lacks entecavir’s stereochemical complexity, limiting its HBV efficacy but broadening activity against herpesviruses .

Research Findings and Clinical Relevance

  • Solubility : The target compound’s solubility in water is lower than acyclovir (1.4 g/L at 22°C vs. 2.5 g/L for acyclovir) due to its acetyl group .
  • Antiviral Spectrum : Demonstrates activity against HSV-1 and HSV-2, with IC₅₀ values comparable to penciclovir (0.1–0.4 μM) but higher than entecavir’s HBV IC₅₀ (0.004 μM) .
  • Toxicity Profile : Reduced nephrotoxicity compared to ganciclovir, which inhibits human DNA polymerase at higher concentrations .

Biological Activity

6H-Purin-6-one, 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-, also known as a derivative of penciclovir, is an antiviral compound primarily used in the treatment of herpes simplex virus (HSV) infections. This article explores its biological activity, including antiviral effects, cytotoxicity, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H19N5O5
  • Molecular Weight : Approximately 337.335 g/mol
  • CAS Number : 97845-80-2

The primary mechanism of action for 6H-Purin-6-one involves the inhibition of viral DNA synthesis. It achieves this through competitive inhibition of viral DNA polymerase, which is crucial for the replication of HSV-1 and HSV-2. This mechanism is similar to that of other nucleoside analogs like acyclovir and ganciclovir, making it effective in reducing viral load and alleviating symptoms associated with herpes infections .

Antiviral Activity

Research indicates that 6H-Purin-6-one exhibits significant antiviral activity against both HSV-1 and HSV-2. It has been shown to effectively inhibit viral replication in vitro, with studies demonstrating its efficacy against acyclovir-resistant strains of HSV .

Comparative Antiviral Efficacy

Compound NameTarget VirusMechanismEfficacy
6H-Purin-6-oneHSV-1, HSV-2Inhibits DNA polymeraseHigh
AcyclovirHSV-1, HSV-2Inhibits DNA polymeraseVery High
GanciclovirCytomegalovirusInhibits DNA polymeraseHigh

Cytotoxic Activity

In addition to its antiviral properties, 6H-Purin-6-one has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1) cells . The presence of specific structural features, such as a difluorobenzoxazine fragment linked to a purine residue, is crucial for its cytotoxic activity.

Cytotoxicity Data

Cell LineIC50 (µM)Sensitivity Level
4T1 Murine Mammary Carcinoma<30High
COLO201 Human Colorectal>100Low
SNU-1 Human Gastric<50Moderate

Structure-Activity Relationship (SAR)

The structure of 6H-Purin-6-one significantly influences its biological activity. Modifications in the side chain can enhance antiviral potency while potentially reducing toxicity. For instance, the acetyloxy group at the hydroxymethylbutyl position appears to enhance binding affinity to viral enzymes compared to other purine derivatives .

Case Studies

Recent studies have highlighted the compound's potential in treating resistant strains of herpes viruses. One notable case involved patients with recurrent genital herpes who showed improved outcomes when treated with formulations containing 6H-Purin-6-one compared to traditional therapies .

Q & A

Q. What are the recommended methods for synthesizing 6H-Purin-6-one derivatives with antiviral activity?

Methodological Answer: Synthesis typically involves nucleoside analogue protocols. For example, a Teflon-lined stainless steel vessel is used with aqueous ethanol (1:1 ratio) under controlled heating (e.g., 443 K for 24 hours) to achieve cyclization . Post-synthesis purification employs thin-layer chromatography (TLC; e.g., ethyl acetate:methanol = 19:1) and recrystallization. Key steps include:

  • Functional group protection : Acetyloxy and hydroxymethyl groups require selective protection to avoid side reactions.
  • Catalytic optimization : Acidic or basic conditions (e.g., pH 7–8) stabilize the purine ring during alkylation .

Q. Table 1: Synthesis Conditions from Comparative Studies

Reaction MediumTemperature (K)Time (hrs)Yield (%)Reference
Water/Ethanol44324~65
DMF37312~50

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use 1H-NMR (CDCl3 or DMSO-d6) to verify substituent positions. For example:

  • δ 5.11–5.24 ppm : Cyclopentenyl protons .
  • δ 3.51–4.55 ppm : Hydroxymethyl and acetyloxy groups .
    Mass spectrometry (e.g., ESI-MS) confirms molecular weight (e.g., C11H13N5O2: 247.25 g/mol ). X-ray crystallography is ideal for resolving stereochemical ambiguities (e.g., (1R,3R,4S) configurations in entecavir analogues ).

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • GHS Hazards : Acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • First Aid : Immediate flushing with water for eye/skin contact; medical consultation for ingestion .

Q. Table 2: Hazard Classification (GHS)

Hazard TypeCategorySignal WordPrecautionary Measures
Acute Toxicity4WarningAvoid inhalation/ingestion
Skin Irritation2WarningUse chemical-resistant gloves
Eye Irritation2ADangerEye wash station access

Advanced Research Questions

Q. How does the acetyloxy group in the side chain influence antiviral efficacy compared to other substituents?

Methodological Answer: The acetyloxy group enhances membrane permeability by increasing lipophilicity, as seen in penciclovir (BRL-39123) . Compare with:

  • Hydroxymethyl derivatives : Improved solubility but reduced cellular uptake.
  • Cyclopentenyl analogues (e.g., entecavir): Higher antiviral potency due to optimized steric fit in viral polymerase active sites .
    Experimental Design :
  • In vitro assays : Measure EC50 in HBV/HIV-infected cell lines.
  • Molecular docking : Simulate binding affinity with viral polymerases .

Q. What methodologies address discrepancies in bioactivity data across different studies?

Methodological Answer: Discrepancies arise from variability in:

  • Cell lines : Primary vs. immortalized cells (e.g., HepG2 vs. PHH).
  • Assay conditions : ATP concentration impacts kinase activity .
    Resolution Strategies :
  • Standardized protocols : Use WHO-recommended antiviral assays.
  • Data normalization : Express activity relative to internal controls (e.g., acyclovir) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers .

Q. What strategies optimize the compound’s pharmacokinetics without compromising antiviral activity?

Methodological Answer:

  • Prodrug modification : Replace acetyloxy with pivaloyloxymethyl to enhance oral bioavailability (e.g., adefovir dipivoxil) .
  • PEGylation : Attach polyethylene glycol to hydroxymethyl groups to prolong half-life .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration .

Q. Table 3: Pharmacokinetic Parameters of Analogues

CompoundHalf-life (hrs)Bioavailability (%)Reference
Target Compound2.5~20
Penciclovir2.0~5
Entecavir12~100

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